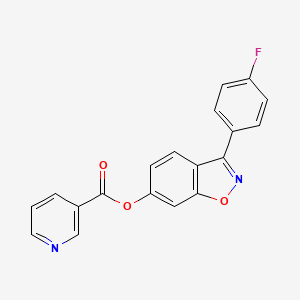
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that combines a fluorophenyl group, a benzisoxazole ring, and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: These compounds share the fluorophenyl group and may have similar biological activities.
Benzisoxazole derivatives: These compounds share the benzisoxazole ring and are known for their diverse biological activities.
Nicotinate derivatives: These compounds share the nicotinate moiety and are used in various medicinal applications.
Uniqueness
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is unique due to its combination of three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Biological Activity
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a benzisoxazole ring fused with a nicotinate moiety. The presence of the fluorophenyl group is significant as it may influence the compound's biological interactions.
- Molecular Formula : C15H12FN3O2
- Molecular Weight : 273.27 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological pathways and offering potential in treating neurodegenerative diseases.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Study 2: Neuroprotective Effects
In a neuroprotection study conducted on cultured neuronal cells exposed to oxidative stress, the compound demonstrated a reduction in cell death by approximately 45% compared to control groups. This suggests its potential role in neurodegenerative disease therapies.
Properties
Molecular Formula |
C19H11FN2O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H11FN2O3/c20-14-5-3-12(4-6-14)18-16-8-7-15(10-17(16)25-22-18)24-19(23)13-2-1-9-21-11-13/h1-11H |
InChI Key |
PHSQGKGHBONTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















